Naringenin-7-O-glucuronide

Description

Properties

IUPAC Name |

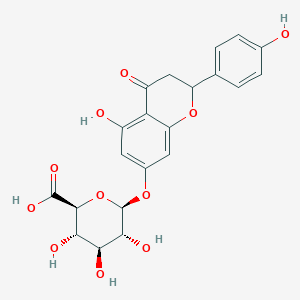

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCRTIDKZGEVEN-DNPGXZAYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin-7-O-.beta.-D-Glucuronide can be synthesized through enzymatic glucuronidation of naringenin. The process involves the use of UDP-glucuronosyltransferase enzymes, specifically UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The reaction typically occurs under mild conditions, with the presence of UDP-glucuronic acid as a co-substrate.

Industrial Production Methods: Industrial production of Naringenin-7-O-.beta.-D-Glucuronide is not extensively documented. it is likely to involve biotechnological methods using microbial or enzymatic systems to achieve efficient glucuronidation of naringenin.

Chemical Reactions Analysis

Types of Reactions: Naringenin-7-O-.beta.-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent naringenin.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Naringenin-7-O-.beta.-D-Glucuronide.

Scientific Research Applications

Neuroprotective Effects

Naringenin-7-O-glucuronide exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

- Mechanisms of Action : Research indicates that naringenin and its glucuronide form can cross the blood-brain barrier (BBB) and exert protective effects against amyloid-beta (Aβ)-induced neurotoxicity. In vitro studies have demonstrated that this compound can reduce axonal atrophy in cultured neurons and decrease hyperphosphorylation of collapsin response mediator protein-2 (CRMP-2), a key player in neurofibrillary tangles associated with AD .

- Animal Studies : In an Aβ-induced mouse model of AD, administration of naringenin improved memory deficits and reduced apoptosis in neurons by modulating signaling pathways such as PI3K/AKT and GSK-3β . Additionally, it has been shown to enhance brain-derived neurotrophic factor (BDNF) release from astroglial cells, further supporting neuronal survival .

Antidiabetic Properties

This compound has demonstrated promising antidiabetic effects, particularly in improving insulin sensitivity and regulating blood glucose levels.

- In Vitro Studies : Naringenin derivatives, including this compound, have been shown to up-regulate intracellular lipid accumulation and adiponectin levels through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) . This suggests a potential mechanism for enhancing insulin sensitivity.

- Clinical Implications : The compound's ability to lower blood glucose levels and improve insulin resistance highlights its potential as a therapeutic agent for managing type 2 diabetes. Further research is needed to explore its efficacy in clinical settings.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic contexts.

- Metabolism : Naringenin is metabolized into various forms, including this compound. Studies have shown that this metabolite exhibits higher stability and binding affinity to target proteins compared to its parent compound .

- Bioavailability : Research indicates that the bioavailability of naringenin can be significantly enhanced through conjugation processes involving glucuronidation. This process not only increases solubility but also facilitates better absorption in the gastrointestinal tract .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

Several studies have documented the effects of this compound in various experimental models:

- Alzheimer's Disease Model : A study demonstrated that oral administration of naringenin improved cognitive function in an Aβ-induced mouse model by reducing oxidative stress markers and enhancing synaptic plasticity .

- Diabetes Model : In diabetic rats, treatment with this compound resulted in significant reductions in fasting blood glucose levels and improved lipid profiles, indicating its potential as a therapeutic agent for diabetes management .

- Neuroinflammation Studies : Research involving human neuroblastoma cells showed that naringenin reduced inflammation markers such as TNF-α and NF-κB while decreasing apoptosis induced by toxic agents like MPP+ .

Mechanism of Action

Naringenin-7-O-.beta.-D-Glucuronide exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Properties: It modulates cellular signaling pathways, suppresses cytokine and growth factor production, and arrests the cell cycle.

Comparison with Similar Compounds

Positional Isomers: Naringenin-4′-O-Glucuronide (N4G)

- Structural Difference : N4G is an isomer of N7G with glucuronidation at the 4′-hydroxyl position of the B-ring instead of the 7-hydroxyl position on the A-ring.

- Bioavailability and Excretion :

- In rat urine, N7G is the predominant metabolite after naringin ingestion, while N4G is less abundant. This suggests regioselective glucuronidation favoring the 7-position .

- A rapid LC-MS/MS method validated for simultaneous quantification of both isomers showed distinct retention times (N7G: 7.09 min; N4G: 7.23 min), enabling precise differentiation .

- Biological Activity: In macrophages, N7G upregulated ABCA1 mRNA (a cholesterol efflux regulator) at 0.6 μM, similar to free naringenin.

Table 1. Pharmacokinetic Comparison of Naringenin Glucuronides

| Parameter | N7G | N4G |

|---|---|---|

| Urinary Recovery (Rat) | ~97% (major metabolite) | Trace amounts |

| LLOQ (ng/mL) | 20.00 | 20.00 |

| Retention Time (min) | 7.09 | 7.23 |

| ABCA1 mRNA Modulation | Yes (0.6 μM) | Not studied |

Eriodictyol-7-O-Glucuronide and Luteolin-7-O-Glucuronide

- Structural Similarities : Both share the 7-O-glucuronide moiety but differ in their aglycone structures:

- Eriodictyol-7-O-glucuronide : Eriodictyol (dihydroxylated B-ring) as the aglycone.

- Luteolin-7-O-glucuronide : Luteolin (a flavone with a 2,3-double bond and 4-keto group).

- Sources and Bioactivities :

- Co-occur with N7G in Tectaria coadunata fern extracts. All three compounds contribute to the extract’s antioxidant and enzyme-inhibitory activities (AChE, BChE, tyrosinase) .

- Luteolin-7-O-glucuronide exhibits stronger anti-inflammatory effects than eriodictyol derivatives, likely due to its flavone backbone enhancing interaction with cellular targets .

Table 2. Enzyme Inhibition by 7-O-Glucuronides

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Tyrosinase Inhibition (%) |

|---|---|---|---|

| N7G | 35.2 | 28.7 | 22.4 |

| Eriodictyol-7-O-glucuronide | 29.8 | 25.1 | 18.9 |

| Luteolin-7-O-glucuronide | 42.6 | 33.5 | 40.3 |

Hesperetin Glucuronides: Hesperetin-7-O-Glucuronide (HPT7G) and Hesperetin-3′-O-Glucuronide (HPT3'G)

- Structural Context: Hesperetin glucuronides are metabolites of hesperidin, a citrus flavanone. HPT7G: Glucuronidation at 7-hydroxyl (analogous to N7G). HPT3'G: Glucuronidation at 3′-hydroxyl on the B-ring.

- Similar to N7G, the 7-O position in HPT7G appears critical for bioactivity, suggesting a conserved structure-activity relationship among flavanone glucuronides.

Interaction with Gut Microbiota

N7G’s metabolism and excretion correlate with specific gut bacterial species:

- Bacteroides uniformis positively correlates with N7G levels, likely due to its β-glucuronidase activity, which may deconjugate N7G in the colon .

- In contrast, hesperetin-sulfo-O-glucuronide associates with Clostridium species, indicating microbiota-driven metabolic specificity among glucuronides .

Analytical Challenges and Advances

Differentiation of flavonoid glucuronide isomers requires advanced techniques:

Biological Activity

Naringenin-7-O-glucuronide (NAR-7-O-G) is a flavonoid compound derived from naringenin, a natural flavonoid found in citrus fruits. This compound has garnered attention for its potential biological activities, including anti-inflammatory, neuroprotective, and metabolic effects. This article explores the biological activity of NAR-7-O-G, supported by research findings, case studies, and data tables.

NAR-7-O-G is a glucuronide conjugate of naringenin, which enhances its solubility and bioavailability. The metabolism of naringenin involves its conversion into various metabolites, including NAR-7-O-G, through glucuronidation and other modifications in the gastrointestinal tract and liver.

Table 1: Metabolic Pathways of Naringenin

| Metabolite | Pathway | Bioavailability | Reference |

|---|---|---|---|

| Naringenin | Aglycone | Low | |

| Naringenin-7-O-glucoside | Glucosidation | Moderate | |

| This compound | Glucuronidation | High |

2.1 Anti-inflammatory Effects

Research indicates that NAR-7-O-G exhibits anti-inflammatory properties by modulating gene expression in macrophages. In a study involving macrophage activation, NAR-7-O-G was shown to influence inflammatory markers and apoptosis pathways. Specifically, it demonstrated the ability to perturb gene expression in activated macrophages, suggesting a nuanced role in inflammation modulation.

"Phase II metabolites, including NAR-7-O-G, were able to perturb macrophage gene expression in directions that are not always consistent with anti-inflammatory effects" .

2.2 Neuroprotective Effects

NAR-7-O-G has been studied for its neuroprotective potential. A molecular docking study revealed that it binds more tightly than naringenin to the C-terminal tail of collapsin response mediator protein 2 (CRMP-2), suggesting enhanced neuroprotective activity. This binding reduces the phosphorylation of key residues involved in neurodegeneration processes.

"this compound revealed tighter binding and more stability compared to naringenin in the active site of CRMP-2" .

3. Case Studies and Clinical Research

Several studies have investigated the pharmacokinetics and biological effects of NAR-7-O-G:

- Absorption Studies : A clinical trial showed that after consuming orange juice rich in naringenin compounds, urine samples contained significant amounts of both naringenin and its glucuronides, including NAR-7-O-G. This highlights its bioavailability post-consumption .

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, naringenin demonstrated protective effects against neurotoxicity induced by MPP+, with implications for compounds like NAR-7-O-G potentially providing similar benefits due to their structural similarities .

4. Conclusion

This compound exhibits promising biological activities that warrant further exploration. Its role in modulating inflammation and providing neuroprotection positions it as a significant compound for potential therapeutic applications. Future research should focus on elucidating the mechanisms underlying these effects and exploring clinical applications.

Q & A

Q. What are the challenges in reconciling in vitro EGFR downregulation by this compound with in vivo efficacy gaps?

- Translational Hurdles : Address off-target kinase inhibition and compensatory signaling (e.g., HER2/3 upregulation) using phosphoproteomics. Test combination therapies with EGFR inhibitors (e.g., gefitinib) .

- Preclinical Models : Use patient-derived xenografts (PDXs) to evaluate tumor regression and metastasis suppression in TNBC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.